molecular formula C8H10BrNO B2555420 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one CAS No. 916344-85-9

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Cat. No. B2555420
CAS RN: 916344-85-9
M. Wt: 216.078
InChI Key: XHZKBTUKZWZCDU-UHFFFAOYSA-N
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Description

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is a chemical compound that belongs to the pyridine family. It is a heterocyclic organic compound that is widely used in scientific research. This compound is synthesized using various methods and is used in the study of biochemical and physiological effects, mechanism of action, and other applications.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one and its derivatives serve as key intermediates in chemical synthesis. The compound has been involved in the synthesis of various complex molecules, often through reactions like Suzuki cross-coupling. These synthetic pathways are not just crucial for creating complex molecules but also for exploring the structural configurations and molecular interactions within these compounds.

For instance, the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate demonstrates the compound's role in forming planar structures with potential applications in material science and molecular engineering (Yao et al., 2010). Similarly, the characterization of 5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol and 2-bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol further underscores the utility of bromo-substituted compounds in understanding molecular geometry and intermolecular interactions (Dong et al., 2015).

Quantum Mechanical Investigations and Biological Activities

The compound and its derivatives have been subjects in quantum mechanical investigations to understand their electronic structure and reactivity. These studies provide insights into the compounds' chemical properties and potential applications in various fields, including materials science and biotechnology.

For example, a study on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction presented Density Functional Theory (DFT) investigations alongside exploring the biological activities of the synthesized compounds. The quantum mechanical studies elucidated the reaction pathways and potential applications of these compounds, while the biological activity assessment revealed potential therapeutic applications (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-1-ethyl-3-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-10-5-7(9)4-6(2)8(10)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZKBTUKZWZCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C(C1=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Synthesis routes and methods

Procedure details

5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one was prepared by alkylation of 5-bromo-3-methylpyridin-2(1H)-one with ethyl iodide following a procedure analogous to that described in Example 59 Step 1.
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